molecular formula C12H13ClN2 B13710307 8-(3-Azetidinyl)quinoline Hydrochloride

8-(3-Azetidinyl)quinoline Hydrochloride

Cat. No.: B13710307
M. Wt: 220.70 g/mol
InChI Key: TVYFUWNBVJJSJQ-UHFFFAOYSA-N
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Description

8-(3-Azetidinyl)quinoline hydrochloride is a quinoline derivative featuring an azetidine (3-membered nitrogen-containing heterocycle) substituent at the 8-position of the quinoline scaffold. Quinoline derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

8-(azetidin-3-yl)quinoline;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c1-3-9-4-2-6-14-12(9)11(5-1)10-7-13-8-10;/h1-6,10,13H,7-8H2;1H

InChI Key

TVYFUWNBVJJSJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC3=C2N=CC=C3.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(3-Azetidinyl)quinoline Hydrochloride typically involves two key stages:

Selective Halogenation at the 8-Position of Quinoline

A critical step in preparing quinoline derivatives substituted at the 8-position is the selective halogenation, particularly chlorination, at this site.

  • According to patent CN103709100A, selective chlorination at the 8-position of quinolone derivatives can be achieved using a chlorinating reagent under mild conditions, avoiding harsh reaction environments that traditionally cause ring-opening and impurity formation, especially when amino substituents are present at the 7-position. This method improves yield and operational simplicity, making it industrially valuable.

  • The process involves reacting the quinolone starting material with a chlorinating agent, followed by standard isolation techniques such as extraction, silica gel column chromatography, and recrystallization to purify the 8-chloroquinoline intermediate.

Parameter Description
Starting material Quinolone derivative
Key reagent Chlorinating agent (various types)
Reaction conditions Mild, controlled temperature
Challenges Avoiding ring-opening, impurity formation
Purification methods Extraction, silica gel chromatography, recrystallization
Yield and benefits Higher yield, simpler operation, industrial applicability

Enantioselective Synthesis Approaches

Patents also describe enantioselective preparation methods of quinoline derivatives with substituents at the 8-position, involving chiral catalysts and reducing agents.

  • For example, WO2005123684A2 discloses a process for preparing 8-substituted oxyquinolin-2-ones using chiral ruthenium catalysts and bases such as potassium t-butoxide or potassium hydroxide to achieve high enantiomeric purity. Although focused on oxy-substituted quinolines, similar strategies may be adapted for azetidine-functionalized quinolines.

Summary Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Yield/Remarks Reference
Selective 8-chlorination Chlorination of quinolone at 8-position Chlorinating agents, mild conditions Improved yield, avoids impurities
Azetidine introduction via Boc-deprotection Deprotection of tert-butyl azetidine derivative with HCl, basification, extraction MeOH/HCl (1.25 M), NaOH aqueous, DCM extraction 48% yield, straightforward
Pd-catalyzed C(sp^3)–H arylation Directed arylation on azetidine ring Pd(OAc)2, aryl iodide, (BnO)2PO_2H, DCE, 110°C Up to 72% yield, regioselective
Enantioselective synthesis Chiral Ru catalyst, base-mediated reduction Ru catalyst with chiral ligand, K t-butoxide or KOH High enantiomeric purity, scalable

Chemical Reactions Analysis

Types of Reactions

“MFCD32662237” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

“MFCD32662237” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD32662237” exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Azetidine vs. Piperazine: The smaller azetidine ring (3-membered) in 8-(3-azetidinyl)quinoline may confer greater steric constraints compared to the 6-membered piperazine in analogs like E3 . This could influence binding kinetics to proteasomal targets.
  • Hydroxyl vs. Chloromethyl: 8-Hydroxyquinoline derivatives exhibit metal-chelating properties, whereas chloromethyl groups (e.g., in 5-chloromethyl-8-hydroxyquinoline HCl) enhance electrophilicity, facilitating nucleophilic substitutions in drug design .

Key Observations :

  • Proteasome Inhibition: QCBT7, a structurally related quinoline-chlorobenzothioate, demonstrates submicromolar cytotoxicity in HCT116 cells by targeting Rpn11, a proteasomal deubiquitinase . 8-(3-Azetidinyl)quinoline HCl likely shares this mechanism due to analogous quinoline-azetidine pharmacophores.
  • CNS Activity: Piperazinyl-substituted quinolines (e.g., E3) are optimized for blood-brain barrier penetration, highlighting the role of substituent polarity in CNS drug development .

Physicochemical and Crystallographic Properties

Compound Solubility Crystallographic Features Stability
8-(3-Azetidinyl)quinoline HCl High aqueous solubility (HCl salt) Likely planar quinoline-azetidine core Stable under acidic conditions
8-Hydroxyquinoline HCl Moderate solubility Intermolecular H-bonding (hydroxyl groups) Sensitive to oxidation
2-Chloro-8-methylquinoline Low polarity π-π stacking and C–H⋯π interactions Hydrolytically stable

Key Observations :

  • Crystal Packing: 2-Chloro-8-methylquinoline derivatives exhibit π-π stacking and hydrogen bonding, enhancing crystalline stability . Such interactions are critical for formulation and shelf-life optimization.
  • Salt Forms: Hydrochloride salts (e.g., 8-hydroxyquinoline HCl) improve solubility and bioavailability compared to free bases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(3-Azetidinyl)quinoline Hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves functionalizing the quinoline core at the 8-position with an azetidine group. A plausible route includes:

Starting Material : 8-Chloroquinoline derivatives (e.g., 8-chloro-3-ethylquinoline) as precursors .

Substitution : Nucleophilic substitution using azetidine under basic conditions (e.g., KOH/ethanol) to introduce the azetidinyl group .

Hydrochloride Formation : Acidification with HCl to precipitate the hydrochloride salt .

  • Optimization : Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometry of azetidine .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns and azetidine integration .
  • HRMS : High-resolution mass spectrometry for molecular weight validation .
    • Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Design :

  • Quantum Chemistry : Density Functional Theory (DFT) to model transition states and predict regioselectivity during substitution .
  • Machine Learning : Training models on reaction databases (e.g., PubChem) to identify optimal solvent/base combinations .
    • Case Study : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles by 40% .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?

  • Data Validation :

  • Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and time-kill assays to rule out false positives .
  • Metabolic Stability : Test compound stability in liver microsomes to differentiate intrinsic vs. metabolism-dependent effects .
    • Case Example : Discrepancies in anticancer activity of 7-chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride were resolved by controlling redox conditions in cell cultures .

Q. How does the azetidinyl group influence the pharmacokinetic profile of this compound?

  • Key Findings :

  • Solubility : Azetidine’s basicity enhances water solubility at physiological pH compared to methyl or ethyl substituents .
  • Metabolism : Azetidine rings resist oxidative degradation better than pyrrolidine analogs, improving half-life in vivo .
    • Experimental Design :
  • ADME Studies : Radiolabeled compound tracking in rodent models to quantify bioavailability and tissue distribution .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

  • Scale-Up Hurdles :

  • Exothermic Reactions : Risk of thermal runaway during azetidine substitution; mitigated via controlled addition and cooling .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
    • Process Optimization : Use DOE (Design of Experiments) to map critical parameters (e.g., stirring rate, cooling gradient) .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for nucleophilic substitution and hydrochloride salt formation .
  • Data Analysis Tools : ICReDD’s open-access platform for reaction path simulation .
  • Biological Assay Guidelines : NIH/NCI protocols for cytotoxicity and antimicrobial testing .

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